4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one
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Overview
Description
4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidin-2-one core with a benzyloxyphenyl substituent, making it a valuable scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives.
Introduction of the Benzyloxyphenyl Group: This step involves the substitution of a suitable leaving group with a benzyloxyphenyl moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzyloxyphenyl group can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group enhances its binding affinity to certain proteins, leading to modulation of biological activities . The pyrrolidin-2-one core contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the benzyloxyphenyl group.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, leading to different reactivity and biological activity.
Prolinol: A hydroxylated derivative with distinct stereochemistry and biological properties.
Uniqueness
4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one is unique due to the presence of the benzyloxyphenyl group, which imparts specific biological activities and enhances its potential as a therapeutic agent . The combination of the pyrrolidin-2-one core and the benzyloxyphenyl substituent makes it a versatile scaffold for drug discovery and development .
Properties
Molecular Formula |
C17H17NO2 |
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Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c19-17-10-15(11-18-17)14-6-8-16(9-7-14)20-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,18,19) |
InChI Key |
HNTPTDHDQOOFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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